REACTION_CXSMILES
|
B.O1CCCC1.[NH2:7][CH:8]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[CH:14]=1)[CH2:9][C:10](O)=[O:11]>>[NH2:7][CH:8]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:20])([F:21])[F:22])[CH:14]=1)[CH2:9][CH2:10][OH:11] |f:0.1|
|
Name
|
|
Quantity
|
10.9 mL
|
Type
|
reactant
|
Smiles
|
B.O1CCCC1
|
Name
|
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT overnight and for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
ADDITION
|
Details
|
pieces of ice were added until the evolution of gas
|
Type
|
ADDITION
|
Details
|
diluted with water to a volume of approximately 150 ml
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
freed from the solvent on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Drying in an HV
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |